molecular formula C27H33N5O2S B4126519 1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No.: B4126519
M. Wt: 491.6 g/mol
InChI Key: VHXVLIKMSQRIDM-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperazine ring, and various functional groups such as allyl, isopropylphenoxy, and phenyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

    Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Attachment of the Isopropylphenoxy Group:

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a condensation reaction involving ethylenediamine and a suitable dihalide.

    Final Coupling Reaction: The final step involves the coupling of the triazole derivative with the piperazine derivative through a thioacetyl linkage. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and may be carried out under inert conditions to prevent oxidation.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl and isopropylphenoxy groups can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogens.

    Coupling Reactions: The compound can participate in coupling reactions with various nucleophiles or electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogens (Cl2, Br2)

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Dihydrotriazoles

    Substitution: Nitro derivatives, halogenated derivatives

    Coupling Reactions: Various substituted derivatives

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving triazole derivatives.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, leading to inhibition of their activity.

    Receptor Binding: The phenyl and isopropylphenoxy groups can bind to specific receptors, modulating their activity and downstream signaling pathways.

    Thioacetyl Linkage: The thioacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modification of their function.

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone can be compared with other similar compounds, such as:

    1-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine: This compound differs by the presence of a methyl group instead of an isopropyl group, which may affect its binding affinity and biological activity.

    1-[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine: The presence of a chlorine atom instead of an isopropyl group can lead to different reactivity and pharmacological properties.

    1-[({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine: The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2S/c1-4-14-32-25(19-34-24-12-10-22(11-13-24)21(2)3)28-29-27(32)35-20-26(33)31-17-15-30(16-18-31)23-8-6-5-7-9-23/h4-13,21H,1,14-20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVLIKMSQRIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Phenylpiperazin-1-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

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